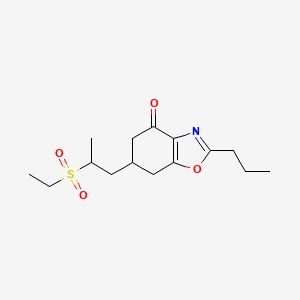
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one is a synthetic organic compound that belongs to the benzoxazolone family This compound is characterized by its unique structure, which includes an ethylsulfonylpropyl group and a propyl group attached to a benzoxazolone core
Méthodes De Préparation
The synthesis of 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of appropriate precursors, such as o-aminophenol and a suitable carboxylic acid derivative.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Ethylsulfonylpropyl Group: The ethylsulfonylpropyl group can be introduced through a sulfonation reaction followed by alkylation with ethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
When compared to other benzoxazolone derivatives, 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one stands out due to its unique ethylsulfonylpropyl group. Similar compounds include:
- 6-(2-methylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- 6-(2-ethylsulfonylbutyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- 6-(2-ethylsulfonylethyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
These compounds share similar core structures but differ in the substituents attached to the benzoxazolone ring, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
116007-11-5 |
|---|---|
Formule moléculaire |
C15H23NO4S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C15H23NO4S/c1-4-6-14-16-15-12(17)8-11(9-13(15)20-14)7-10(3)21(18,19)5-2/h10-11H,4-9H2,1-3H3 |
Clé InChI |
TVHWEOVWZCXSRH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


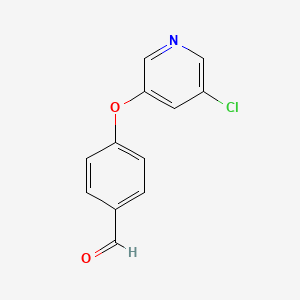
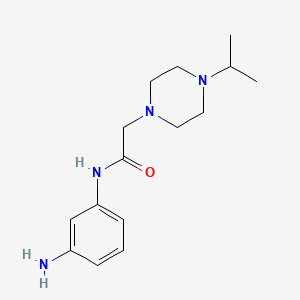
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)

![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
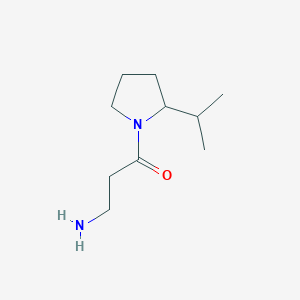
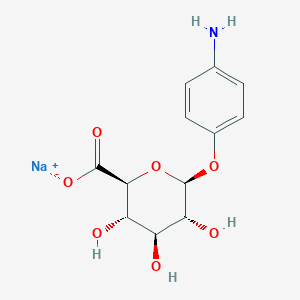
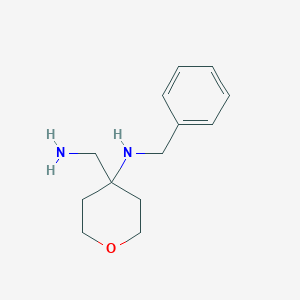


![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)

